

Physical properties of N-(Benzylloxycarbonyl)aminoacetaldehyde dimethyl acetal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Cbz-amino)acetaldehyde
Dimethyl Acetal

Cat. No.: B178112

[Get Quote](#)

Technical Guide: N-(Benzylloxycarbonyl)aminoacetaldehyde Dimethyl Acetal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, synthesis, and applications of N-(Benzylloxycarbonyl)aminoacetaldehyde dimethyl acetal, a key intermediate in organic synthesis.

Core Physical Properties

N-(Benzylloxycarbonyl)aminoacetaldehyde dimethyl acetal, also known as benzyl (2,2-dimethoxyethyl)carbamate, is a carbamate derivative utilized as a building block in the synthesis of more complex molecules. Its physical properties are summarized below.

Property	Value	Source
Molecular Formula	$C_{12}H_{17}NO_4$	[1]
Molecular Weight	239.27 g/mol	[1]
Appearance	Liquid	[2]
Boiling Point	$364.4 \pm 42.0 \text{ } ^\circ\text{C}$ (Predicted)	[1]
Density	$1.119 \pm 0.06 \text{ g/cm}^3$ (Predicted)	[1]
Melting Point	Not available	
Solubility	Soluble in organic solvents. The related compound, aminoacetaldehyde dimethyl acetal, is soluble in chloroform and methanol and miscible with water. [1] [3]	

Synthesis and Purification

The synthesis of N-(Benzylloxycarbonyl)aminoacetaldehyde dimethyl acetal typically involves the protection of the amino group of aminoacetaldehyde dimethyl acetal with a benzylloxycarbonyl (Cbz or Z) group. This is commonly achieved by reacting aminoacetaldehyde dimethyl acetal with benzyl chloroformate in the presence of a base.

Experimental Protocol: Synthesis of N-(Benzylloxycarbonyl)aminoacetaldehyde Dimethyl Acetal

Materials:

- Aminoacetaldehyde dimethyl acetal
- Benzyl chloroformate
- Potassium carbonate (K_2CO_3) or Triethylamine (TEA)
- Diethyl ether (Et_2O) or Dichloromethane (CH_2Cl_2)

- Water
- Magnesium sulfate ($MgSO_4$) or Sodium sulfate (Na_2SO_4)
- Saturated aqueous sodium chloride (brine)

Procedure:

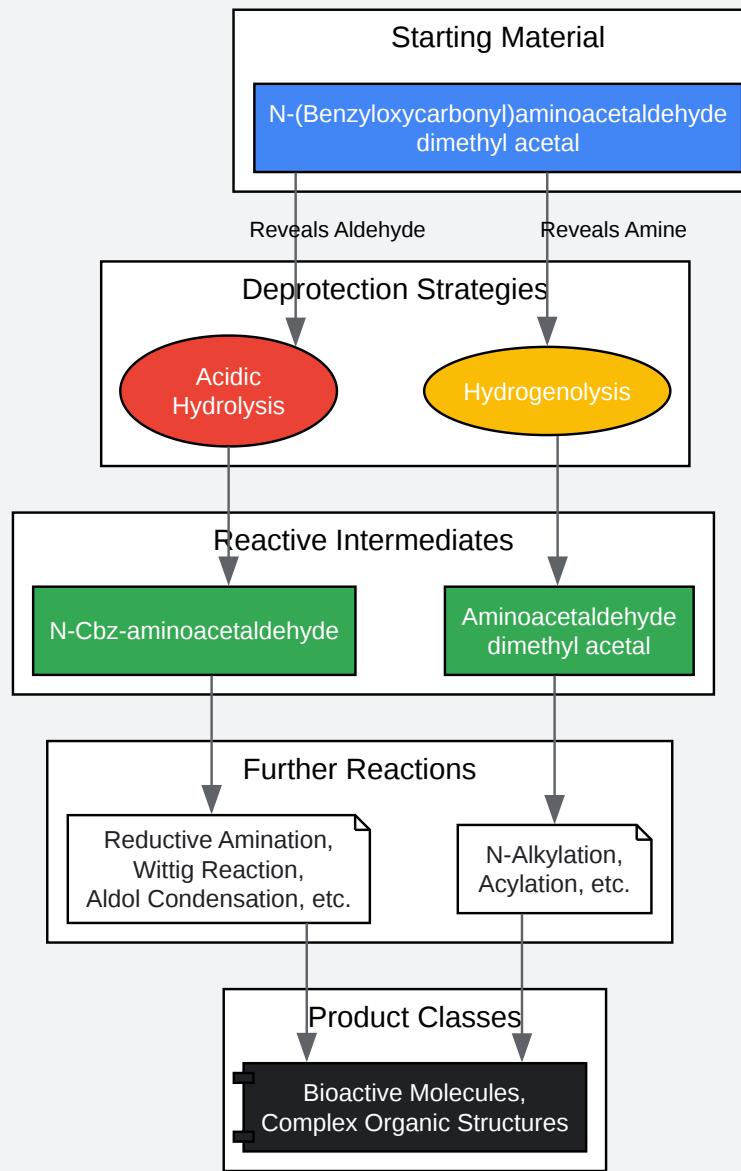
- Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve aminoacetaldehyde dimethyl acetal in a suitable organic solvent such as diethyl ether or dichloromethane.^[4] Cool the solution in an ice bath (0 °C).
- Addition of Base: Add a base, such as potassium carbonate (as an aqueous solution) or triethylamine, to the reaction mixture.^[4]
- Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the stirred solution. The reaction is typically carried out at 0 °C and then allowed to warm to room temperature.^[4]
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with water and brine.^[5]
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.^[5] Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.^[5]

Purification Protocol

The crude N-(Benzylloxycarbonyl)aminoacetaldehyde dimethyl acetal can be purified by column chromatography on silica gel.^[5]

- Column Preparation: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexane and ethyl acetate.

- Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
- Elution: Elute the column with the chosen solvent system, collecting fractions.
- Analysis: Monitor the fractions by TLC to identify those containing the pure product.
- Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(Benzylloxycarbonyl)aminoacetaldehyde dimethyl acetal.


Applications in Synthesis

N-(Benzylloxycarbonyl)aminoacetaldehyde dimethyl acetal serves as a valuable intermediate in the synthesis of various bioactive molecules and complex organic structures. The Cbz-protected amino group and the dimethyl acetal-protected aldehyde functionality allow for selective chemical transformations at other parts of a molecule.

A primary application of this compound is in the synthesis of more complex molecules where a protected aminoacetaldehyde moiety is required. The acetal group can be hydrolyzed under acidic conditions to reveal the aldehyde, which can then participate in various reactions such as reductive amination or Wittig reactions. The Cbz group, a common amine protecting group, can be removed by hydrogenolysis.

Below is a diagram illustrating the general synthetic utility of N-(Benzylloxycarbonyl)aminoacetaldehyde dimethyl acetal.

Synthetic Utility of N-(Benzylloxycarbonyl)aminoacetaldehyde dimethyl acetal

[Click to download full resolution via product page](#)

Caption: General synthetic pathways utilizing N-(Benzylloxycarbonyl)aminoacetaldehyde dimethyl acetal.

Experimental Workflow: Synthesis and Deprotection

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent deprotection of N-(Benzylloxycarbonyl)aminoacetaldehyde dimethyl acetal to generate a reactive aldehyde for further synthesis.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow from synthesis to application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. baoranchemical.com [baoranchemical.com]
- 2. Benzyl (2,2-dimethoxyethyl)(methyl)carbamate | 1355573-66-8 [sigmaaldrich.com]
- 3. Benzyl carbamate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ecommons.udayton.edu [ecommens.udayton.edu]
- To cite this document: BenchChem. [Physical properties of N-(Benzylloxycarbonyl)aminoacetaldehyde dimethyl acetal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178112#physical-properties-of-n-benzylloxycarbonyl-aminoacetaldehyde-dimethyl-acetal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com